1-(4-chlorophenyl)sulfonyl-N-(2-thiazolyl)-1-cyclopropanecarboxamide
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Overview
Description
1-(4-chlorophenyl)sulfonyl-N-(2-thiazolyl)-1-cyclopropanecarboxamide is a sulfonamide.
Scientific Research Applications
Synthesis and Antiviral Activity
A study by Chen et al. (2010) explores the synthesis of new derivatives closely related to 1-(4-chlorophenyl)sulfonyl-N-(2-thiazolyl)-1-cyclopropanecarboxamide, focusing on their antiviral activity. This research synthesizes derivatives from 4-chlorobenzoic acid and tests their efficacy against the tobacco mosaic virus, highlighting the potential for antiviral applications (Chen et al., 2010).
Anticancer Applications
Yılmaz et al. (2015) report the synthesis of indapamide derivatives, which include structural elements similar to 1-(4-chlorophenyl)sulfonyl-N-(2-thiazolyl)-1-cyclopropanecarboxamide. The study demonstrates significant proapoptotic activity in melanoma cell lines, suggesting a potential role in cancer treatment (Yılmaz et al., 2015).
Access to Thiazoline-Carboxylates and Cysteine Derivatives
Research by Nötzel et al. (2001) delves into the synthesis of thiazoline-4-carboxylates and cysteine derivatives, involving compounds structurally similar to 1-(4-chlorophenyl)sulfonyl-N-(2-thiazolyl)-1-cyclopropanecarboxamide. This study underscores the chemical versatility and potential biomedical applications of these compounds (Nötzel et al., 2001).
Applications in Alzheimer’s Disease Treatment
Rehman et al. (2018) synthesized N-substituted derivatives of a compound related to 1-(4-chlorophenyl)sulfonyl-N-(2-thiazolyl)-1-cyclopropanecarboxamide to evaluate their efficacy as drug candidates for Alzheimer’s disease. This research highlights the potential of these compounds in neurodegenerative disease treatment (Rehman et al., 2018).
properties
Product Name |
1-(4-chlorophenyl)sulfonyl-N-(2-thiazolyl)-1-cyclopropanecarboxamide |
---|---|
Molecular Formula |
C13H11ClN2O3S2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H11ClN2O3S2/c14-9-1-3-10(4-2-9)21(18,19)13(5-6-13)11(17)16-12-15-7-8-20-12/h1-4,7-8H,5-6H2,(H,15,16,17) |
InChI Key |
YYFWSLAOKLGGFW-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CC1(C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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